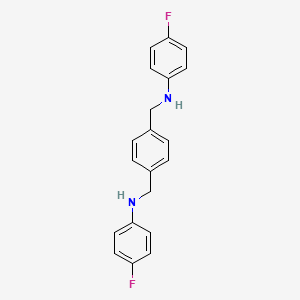
alpha,alpha'-Bis(4-fluoroanilino)-P-xylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha,alpha’-Bis(4-fluoroanilino)-P-xylene: is an organic compound that features two 4-fluoroaniline groups attached to a p-xylene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha’-Bis(4-fluoroanilino)-P-xylene typically involves the reaction of p-xylene with 4-fluoroaniline under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the coupling reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of alpha,alpha’-Bis(4-fluoroanilino)-P-xylene may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups (if present) to amines.
Substitution: The fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, alpha,alpha’-Bis(4-fluoroanilino)-P-xylene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and other materials with specific properties.
Biology: In biological research, this compound can be used to study the effects of fluorinated aniline derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, alpha,alpha’-Bis(4-fluoroanilino)-P-xylene is investigated for its potential therapeutic properties. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mécanisme D'action
The mechanism of action of alpha,alpha’-Bis(4-fluoroanilino)-P-xylene involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. The aniline groups can participate in various chemical reactions, influencing the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
4-Fluoroaniline: A simpler analog with a single fluoroaniline group.
4-(Trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a single fluorine atom.
4-Fluorophenol: Features a hydroxyl group instead of an aniline group.
Uniqueness: alpha,alpha’-Bis(4-fluoroanilino)-P-xylene is unique due to its dual fluoroaniline groups attached to a p-xylene core. This structure imparts distinct chemical and physical properties, making it more versatile for various applications compared to its simpler analogs.
Propriétés
Formule moléculaire |
C20H18F2N2 |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
4-fluoro-N-[[4-[(4-fluoroanilino)methyl]phenyl]methyl]aniline |
InChI |
InChI=1S/C20H18F2N2/c21-17-5-9-19(10-6-17)23-13-15-1-2-16(4-3-15)14-24-20-11-7-18(22)8-12-20/h1-12,23-24H,13-14H2 |
Clé InChI |
SUUDYWHTZUIYLO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNC2=CC=C(C=C2)F)CNC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


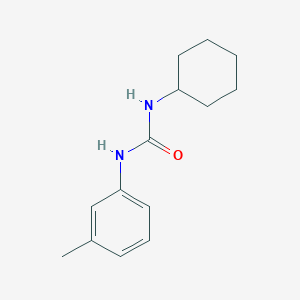


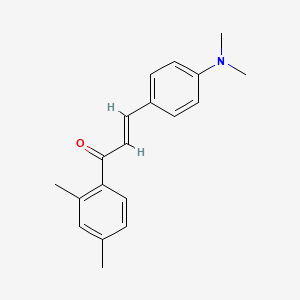

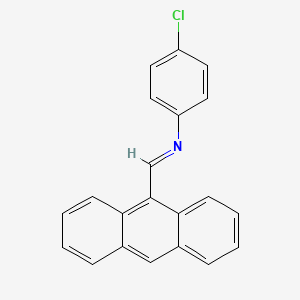
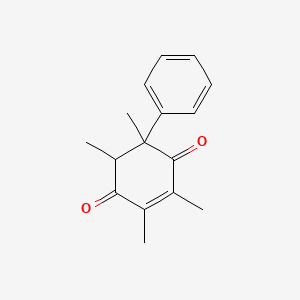
![N-[4-(acetylamino)phenyl]-2-chlorobenzamide](/img/structure/B15076595.png)


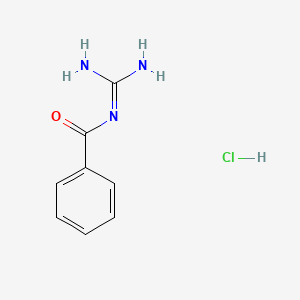
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B15076625.png)
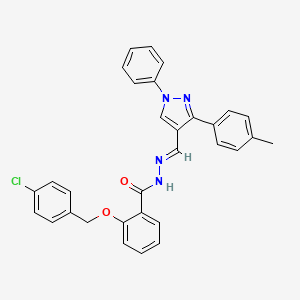
![4-[(E)-(2,5-dimethyl-4-nitrophenyl)diazenyl]-N,N,3,5-tetramethylaniline](/img/structure/B15076634.png)
